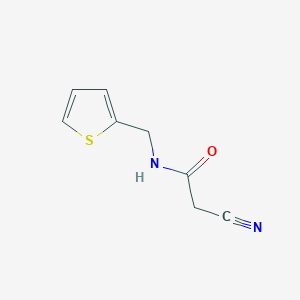

2-Cyano-N-(2-thienylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-N-(2-thienylmethyl)acetamide is an organic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a cyano group (-CN) and a thienylmethyl group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-thienylmethyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of cyanoacetylation and the use of efficient catalytic systems can be applied to scale up the synthesis for industrial purposes.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

2-Cyano-N-(2-thienylmethyl)acetamide has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Cyano-N-(2-thienylmethyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can undergo nucleophilic addition, while the thienylmethyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N-(cyano-2-thienylmethyl)acetamide: Similar structure but with a chlorine atom instead of a hydrogen atom.

2-Cyanoacetamide: Lacks the thienylmethyl group, making it less versatile in certain reactions.

Uniqueness

2-Cyano-N-(2-thienylmethyl)acetamide is unique due to the presence of both the cyano and thienylmethyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds with potential biological activities .

Activité Biologique

2-Cyano-N-(2-thienylmethyl)acetamide, with the CAS number 347324-95-2, is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound incorporates a cyano group and a thienylmethyl substituent, which may enhance its reactivity and efficacy in various biological contexts. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, antimicrobial properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₈H₈N₂OS. The presence of the thiophene ring contributes to its electronic properties, making it suitable for interaction with biological targets. The compound can undergo nucleophilic substitutions and condensation reactions, which are critical for its biological activity.

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₈N₂OS |

| CAS Number | 347324-95-2 |

| Functional Groups | Cyano group, acetamide, thienylmethyl |

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing cyano and thiophene groups can possess notable antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

- Case Study : A study on similar compounds indicated that those with higher lipophilicity were more effective against Gram-positive bacteria due to their ability to penetrate bacterial membranes more efficiently .

Interaction with Biological Macromolecules

Interaction studies have revealed that this compound can bind to various enzymes and receptors involved in metabolic pathways. This binding may modulate enzyme activity, leading to potential therapeutic applications.

- Binding Affinity : Preliminary data suggest that the compound exhibits a favorable binding profile with certain enzymes, indicating its potential as a lead compound for drug development targeting metabolic disorders.

- Potential Therapeutic Applications : The modulation of enzyme activity could pave the way for treatments in conditions such as diabetes or obesity, where metabolic pathways are disrupted.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparisons with other similar compounds. Below is a table summarizing notable analogs and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Cyano-N-(1-phenylethyl)acetamide | Phenylethyl substituent | Antimicrobial activity |

| 2-Cyano-N-(4-methylphenyl)acetamide | Increased lipophilicity | Enhanced pharmacokinetics |

| 4-Thiophenecarboxamide | Lacks cyano group | Retains electronic properties |

Propriétés

IUPAC Name |

2-cyano-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSPUIOGRNHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.